molecular formula C13H13N5O3S2 B11013800 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11013800
M. Wt: 351.4 g/mol
InChI Key: OMROFPSHNCRBOY-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a unique combination of thiadiazole and thiazolopyrimidine rings

Properties

Molecular Formula

C13H13N5O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H13N5O3S2/c1-6-7(2)22-13-14-4-8(11(20)18(6)13)10(19)15-12-17-16-9(23-12)5-21-3/h4H,5H2,1-3H3,(H,15,17,19)

InChI Key

OMROFPSHNCRBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multi-component reactions under controlled conditions. The use of microwave-assisted synthesis and green chemistry principles ensures that the process is efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is C12H11N5O3S2C_{12}H_{11}N_5O_3S_2, with a molecular weight of 295.37 g/mol. Its structure features a thiazole and thiadiazole moiety that are known for their biological activity.

Anticancer Activity

Research has indicated that compounds related to thiadiazoles exhibit promising anticancer properties. For instance, derivatives containing thiadiazole rings have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study involving similar thiadiazole compounds demonstrated their ability to inhibit the growth of prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines using the MTT assay method .

CompoundCell LineIC50 (µM)Reference
Thiadiazole DerivativePC315.0
Thiadiazole DerivativeHT-2920.0
Thiadiazole DerivativeSKNMC18.0

Antibacterial Properties

The compound's structural characteristics suggest potential antibacterial applications. A related study synthesized novel thiazolo-triazine derivatives that exhibited broad-spectrum antibacterial activity against various strains, including Mycobacterium smegmatis and Staphylococcus aureus. The presence of the thiazole ring was critical for enhancing antibacterial efficacy .

Toxicological Studies

In vitro toxicity studies have been conducted to evaluate the safety profile of compounds containing thiadiazole structures. These studies typically involve assessing the effects on normal human cell lines to determine any cytotoxic effects compared to established chemotherapeutic agents like doxorubicin .

Pharmacokinetics and ADME Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADME profiles for related compounds; however, detailed investigations are necessary for this specific compound to ascertain its bioavailability and metabolic pathways.

Case Studies and Research Findings

  • Synthesis and Characterization : A series of thiadiazole derivatives were synthesized via amidation reactions. Characterization was performed using NMR and mass spectrometry techniques to confirm structural integrity before biological evaluation .
  • In Vitro Anticancer Studies : Compounds were evaluated against multiple cancer cell lines using MTT assays to determine their efficacy compared to standard treatments. Results indicated that certain modifications to the thiadiazole structure could enhance anticancer activity significantly .

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of thiadiazole and thiazolopyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring and a thiazolo-pyrimidine structure. Its molecular formula is C12_{12}H14_{14}N4_{4}O2_{2}S2_{2}, with a molecular weight of approximately 298.39 g/mol. The structural features contribute to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL
Mycobacterium tuberculosis0.01 μg/mL

Research indicates that derivatives of thiadiazole exhibit higher potency compared to standard antibiotics like ampicillin and streptomycin . The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways:

  • Inhibition of Topoisomerase Enzymes : The compound demonstrated significant inhibition against topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in several cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS were observed in treated cells, leading to oxidative stress and subsequent apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity.
  • Receptor Interaction : It may interact with cellular receptors that modulate signal transduction pathways critical for cell survival and proliferation.
  • Gene Expression Modulation : The compound influences the expression of genes related to apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The compound exhibited notable activity against Mycobacterium tuberculosis, with an MIC significantly lower than that of traditional treatments .

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers and a reduction in cell viability after treatment with the compound for 48 hours. The findings suggested that the compound could be developed as a potential therapeutic agent for breast cancer treatment .

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